![molecular formula C16H12N2OS B14278353 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol CAS No. 124962-26-1](/img/structure/B14278353.png)
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is a heterocyclic compound that features a thiazole ring fused to a quinazoline scaffold, with a phenol group attached. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothiazoloquinazoline derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 2-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 4-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)aniline
Uniqueness
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is unique due to the specific positioning of the phenol group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
特性
CAS番号 |
124962-26-1 |
|---|---|
分子式 |
C16H12N2OS |
分子量 |
280.3 g/mol |
IUPAC名 |
3-(5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)phenol |
InChI |
InChI=1S/C16H12N2OS/c19-13-6-3-5-11(8-13)15-10-20-16-17-14-7-2-1-4-12(14)9-18(15)16/h1-8,10,19H,9H2 |
InChIキー |
FMVGAMNBEWTNFD-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N=C3N1C(=CS3)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



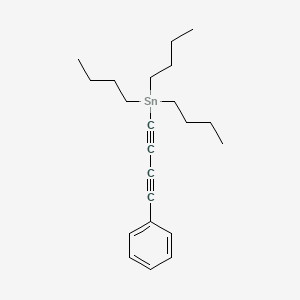
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
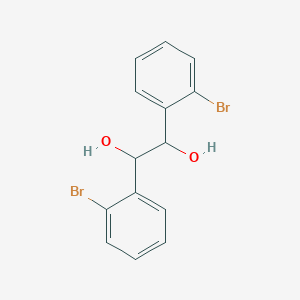
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
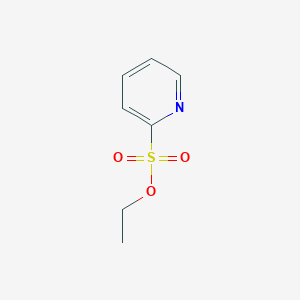


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
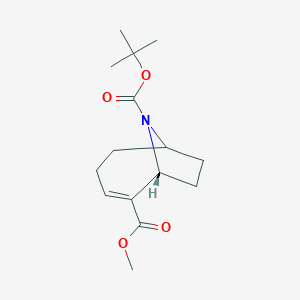
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
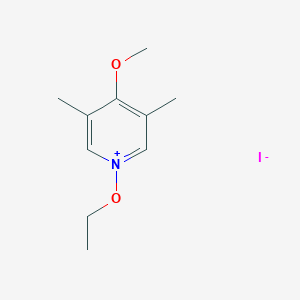
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
